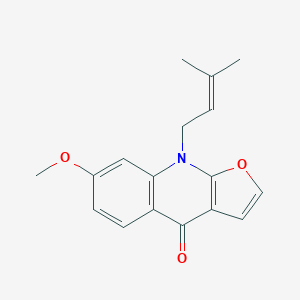

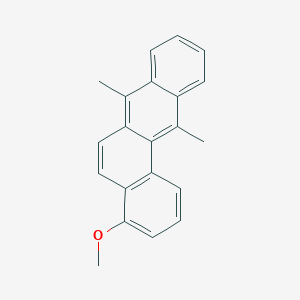

4-Methoxy-7,12-dimethylbenz(a)anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-7,12-dimethylbenz(a)anthracene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a model carcinogen. DMBA is a potent mutagen and can cause DNA damage, leading to the development of tumors in various organs, including the skin, lung, and mammary gland. The purpose of

Mecanismo De Acción

4-Methoxy-7,12-dimethylbenz(a)anthracene is a potent mutagen that can cause DNA damage through the formation of DNA adducts. 4-Methoxy-7,12-dimethylbenz(a)anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can react with DNA to form adducts. 4-Methoxy-7,12-dimethylbenz(a)anthracene adducts can lead to DNA mutations and chromosomal aberrations, which can promote the development of tumors.

Biochemical and Physiological Effects:

4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors have been shown to exhibit biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors have also been shown to exhibit increased levels of oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Methoxy-7,12-dimethylbenz(a)anthracene is a well-established model carcinogen that has been extensively used in scientific research. 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors can be easily generated in animal models, and the molecular mechanisms of 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced carcinogenesis have been well-characterized. However, 4-Methoxy-7,12-dimethylbenz(a)anthracene has limitations as a model carcinogen, including its lack of specificity for certain organs and its inability to recapitulate the complex interactions between genetic and environmental factors that contribute to cancer development in humans.

Direcciones Futuras

Future research on 4-Methoxy-7,12-dimethylbenz(a)anthracene should focus on developing more specific and relevant animal models to study the molecular mechanisms of carcinogenesis. Additionally, research should focus on identifying novel chemopreventive agents that can inhibit 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced carcinogenesis. Finally, research should focus on translating the findings from 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced carcinogenesis studies to human cancer prevention and treatment strategies.

Métodos De Síntesis

4-Methoxy-7,12-dimethylbenz(a)anthracene can be synthesized through several methods, including catalytic hydrogenation of 4-methoxy-7,12-dimethylbenzene, Friedel-Crafts acylation of 7,12-dimethylbenz(a)anthracene, and Suzuki-Miyaura coupling of 4-bromo-7,12-dimethylbenz(a)anthracene with methoxyboronic acid. The most common method for synthesizing 4-Methoxy-7,12-dimethylbenz(a)anthracene is through the Friedel-Crafts acylation of 7,12-dimethylbenz(a)anthracene with methoxyacetyl chloride.

Aplicaciones Científicas De Investigación

4-Methoxy-7,12-dimethylbenz(a)anthracene is widely used in scientific research as a model carcinogen to study the mechanisms of chemical carcinogenesis. 4-Methoxy-7,12-dimethylbenz(a)anthracene is commonly used to induce tumors in animal models, including mice, rats, and hamsters. 4-Methoxy-7,12-dimethylbenz(a)anthracene has been shown to induce tumors in various organs, including the skin, lung, and mammary gland. 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors have been used to study the molecular mechanisms of cancer development and to test the efficacy of chemopreventive agents.

Propiedades

Número CAS |

16277-49-9 |

|---|---|

Nombre del producto |

4-Methoxy-7,12-dimethylbenz(a)anthracene |

Fórmula molecular |

C21H18O |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

4-methoxy-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18O/c1-13-15-7-4-5-8-16(15)14(2)21-17(13)11-12-18-19(21)9-6-10-20(18)22-3/h4-12H,1-3H3 |

Clave InChI |

LJLLJQAPUIVZJF-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC |

SMILES canónico |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC |

Otros números CAS |

16277-49-9 |

Sinónimos |

4-methoxy-7,12-dimethylbenz(a)anthracene 4-methoxy-DMBA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.